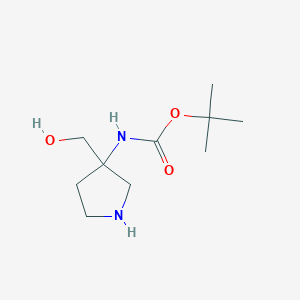

3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-10(7-13)4-5-11-6-10/h11,13H,4-7H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNAHFQBVPFTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCNC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455066 | |

| Record name | tert-Butyl [3-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475469-15-9 | |

| Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)-3-pyrrolidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475469-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [3-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine (CAS 475469-15-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Boc-Amino-3-(hydroxymethyl)pyrrolidine, with the CAS number 475469-15-9, is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrrolidine ring substituted with a Boc-protected amine and a hydroxymethyl group at the 3-position, offers a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The pyrrolidine moiety is a common structural motif in many biologically active compounds, often contributing to favorable pharmacokinetic properties and target binding affinity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on experimental details relevant to researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that experimental data for this specific compound is limited in the public domain, and some values are estimated based on structurally related compounds.

| Property | Value | Source |

| CAS Number | 475469-15-9 | - |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1] |

| Molecular Weight | 216.28 g/mol | [1] |

| IUPAC Name | tert-butyl (3-(hydroxymethyl)pyrrolidin-3-yl)carbamate | - |

| Synonyms | 3-(tert-Butoxycarbonylamino)-3-(hydroxymethyl)pyrrolidine | - |

| Boiling Point | ~351.4 °C at 760 mmHg (estimated for stereoisomer) | [2] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Experimental Protocols

The synthesis of 3,3-disubstituted pyrrolidines like the title compound can be challenging. General synthetic strategies often involve multi-step sequences starting from acyclic precursors or the functionalization of existing pyrrolidine rings.

General Synthetic Approach

A common conceptual pathway to 3-amino-3-substituted pyrrolidines involves the construction of a suitable precursor followed by the introduction of the amino and hydroxymethyl groups. One plausible, though not explicitly detailed in the literature for this specific CAS number, synthetic route could involve the following key transformations:

Caption: Conceptual workflow for the synthesis of this compound.

Illustrative Experimental Protocol (Hypothetical)

Step 1: Synthesis of a 3-substituted pyrrolidine precursor

A potential starting material could be a pyrrolidine derivative with functional groups at the 3-position that allow for the introduction of the amine and hydroxymethyl groups. For instance, a diester or a cyanoester at the 3-position could be a viable intermediate.

Step 2: Introduction of the hydroxymethyl and protected amino groups

-

Materials: 3,3-disubstituted pyrrolidine precursor, Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Anhydrous tetrahydrofuran (THF), Dichloromethane (DCM), Standard workup reagents (e.g., saturated aqueous NaHCO₃, brine, MgSO₄).

-

Procedure:

-

To a stirred solution of the pyrrolidine precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of the reducing agent (e.g., LiAlH₄ in THF) at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the sequential addition of water and aqueous NaOH.

-

Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

-

Dissolve the crude intermediate in DCM and add triethylamine.

-

To this solution, add a solution of Boc₂O in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

-

Spectroscopic Data (Predicted)

As experimental spectra for this compound are not available, predicted ¹H and ¹³C NMR chemical shifts are provided below. These are estimations and should be confirmed by experimental data.

¹H NMR (predicted):

-

~1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

-

~1.8-2.2 ppm (m, 2H): Protons at the C4 position of the pyrrolidine ring.

-

~3.0-3.5 ppm (m, 4H): Protons at the C2 and C5 positions of the pyrrolidine ring.

-

~3.6-3.8 ppm (m, 2H): Protons of the hydroxymethyl group.

-

~4.8-5.2 ppm (br s, 1H): NH proton of the carbamate.

-

~2.0-2.5 ppm (br s, 1H): NH proton of the pyrrolidine ring.

¹³C NMR (predicted):

-

~28.4 ppm: Carbons of the methyl groups of the Boc protecting group.

-

~35-40 ppm: Carbon at the C4 position of the pyrrolidine ring.

-

~45-50 ppm: Carbons at the C2 and C5 positions of the pyrrolidine ring.

-

~60-65 ppm: Carbon of the hydroxymethyl group.

-

~60-65 ppm: Quaternary carbon at the C3 position of the pyrrolidine ring.

-

~79.5 ppm: Quaternary carbon of the tert-butyl group of the Boc protecting group.

-

~156.0 ppm: Carbonyl carbon of the Boc protecting group.

Mass Spectrometry (predicted):

-

[M+H]⁺: Expected around m/z 217.15.

-

[M+Na]⁺: Expected around m/z 239.13.

-

A characteristic fragmentation pattern would involve the loss of the Boc group (100 amu) or the tert-butyl group (57 amu).

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] 3-Substituted pyrrolidines, in particular, have shown a wide range of biological activities.

Role as a Chiral Building Block

This compound serves as a valuable chiral building block for introducing a constrained, functionalized five-membered ring into a larger molecule. This can be advantageous for:

-

Improving Potency and Selectivity: The rigid pyrrolidine ring can help to lock a molecule into a specific conformation that is optimal for binding to a biological target.

-

Enhancing Metabolic Stability: The non-natural amino acid-like structure can confer resistance to enzymatic degradation.[4]

-

Modulating Physicochemical Properties: The introduction of the pyrrolidine and hydroxymethyl groups can influence solubility and cell permeability.[4]

Potential Therapeutic Areas

Derivatives of 3-aminopyrrolidine have been investigated for a variety of therapeutic applications, suggesting potential areas of interest for compounds derived from this compound:

-

Neuroscience: 3-Aryl pyrrolidines are known to be potent and selective ligands for serotonin and dopamine receptors, making them relevant for the development of treatments for neurological and psychiatric disorders.[5]

-

Antimicrobial Agents: The pyrrolidine scaffold is present in some antibacterial compounds.[1]

-

Anticancer Agents: Certain pyrrolidine derivatives have been explored for their antitumor activities.[]

Signaling Pathway Involvement (Hypothetical)

While no specific signaling pathways involving this compound have been documented, its structural features suggest potential interactions with various biological targets. The pyrrolidine core can mimic the structure of proline, an amino acid often found in the recognition motifs of proteins.

Caption: A generalized signaling pathway where a pyrrolidine-based compound could act.

Conclusion

This compound is a promising chiral building block for the synthesis of novel, biologically active molecules. While detailed experimental data for this specific compound is not extensively available, its structural analogy to other pharmacologically relevant pyrrolidines suggests significant potential in drug discovery, particularly in the areas of neuroscience and infectious diseases. Further research to fully characterize this compound and explore its synthetic utility is warranted. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging this versatile scaffold in their programs.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Boc-Amino-3-(hydroxymethyl)pyrrolidine is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a pyrrolidine scaffold with a protected amine and a primary alcohol, make it a versatile synthon for the creation of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound and its close isomers. Due to the limited availability of direct experimental data for this compound, this document also includes detailed experimental protocols for the determination of its key physicochemical parameters. Furthermore, a conceptual framework for its integration into a drug discovery workflow is presented.

Physicochemical Properties

Table 1: Physicochemical Data Summary

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₂₀N₂O₃ | - |

| Molecular Weight | 216.28 g/mol | Calculated[1] |

| Boiling Point | 351.4 °C at 760 mmHg | Calculated for isomer[1] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| logP | Not available | - |

| pKa | Not available | - |

Experimental Protocols for Physicochemical Characterization

To facilitate the acquisition of precise experimental data for this compound, the following standard laboratory protocols are provided.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Determination of Solubility

Understanding the solubility profile of a compound is essential for its formulation and use in various assays.

Methodology:

-

Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).

-

Procedure: A known mass (e.g., 1 mg) of the compound is placed in a vial. A small, measured volume (e.g., 100 µL) of the solvent is added. The mixture is vortexed for a set period (e.g., 1 minute).

-

Observation: The sample is visually inspected for complete dissolution. If the solid dissolves, further solvent is added to determine the approximate solubility (e.g., mg/mL). If the solid does not dissolve, the process is repeated with a smaller amount of the compound or a larger volume of the solvent.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter for predicting its pharmacokinetic properties.

Methodology (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Sample Preparation: A known concentration of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Equal volumes of the octanol and water phases are combined in a flask with the dissolved compound. The flask is shaken for a set period to allow for equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of pKa

The pKa value(s) indicate the acidity or basicity of a compound and are crucial for understanding its ionization state at different pH values.

Methodology (Potentiometric Titration):

-

Sample Preparation: A known concentration of the compound is dissolved in water or a suitable co-solvent.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a compound with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

Role in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3] 3-substituted pyrrolidines, in particular, have shown a wide range of biological activities.[4][5] The presence of both a hydrogen bond donor (amine) and acceptor (hydroxymethyl) in this compound suggests its potential to interact with biological targets such as enzymes and receptors.

The general workflow for incorporating a novel building block like this compound into a drug discovery program is outlined below.

Caption: A generalized workflow for the integration of a novel chemical building block into a drug discovery pipeline.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the initial characterization of a novel compound like this compound.

Caption: A standard experimental workflow for the initial characterization of a newly synthesized chemical entity.

Conclusion

This compound represents a promising, yet under-characterized, building block for the synthesis of novel chemical entities with potential therapeutic value. While direct experimental data on its physicochemical properties are sparse, this guide provides a framework for its systematic evaluation through established experimental protocols. The versatile nature of the pyrrolidine scaffold suggests that derivatives of this compound could find applications in a wide range of therapeutic areas. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogues is warranted to fully explore its potential in drug discovery.

References

- 1. Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate [myskinrecipes.com]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

Structure Elucidation of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine. This molecule, a valuable chiral building block in medicinal chemistry, features a pyrrolidine core with a sterically hindered quaternary carbon at the 3-position, substituted with both a Boc-protected amine and a hydroxymethyl group. Due to the absence of readily available public spectroscopic data for this specific compound, this guide presents a detailed analysis based on predicted spectroscopic values derived from analogous structures. It includes predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, along with standardized experimental protocols for data acquisition. This document serves as a practical reference for researchers engaged in the synthesis, purification, and characterization of this and related compounds.

Molecular Structure and Properties

-

IUPAC Name: tert-butyl 3-(hydroxymethyl)-3-aminopyrrolidine-1-carboxylate

-

Molecular Formula: C₁₀H₂₀N₂O₃

-

Molecular Weight: 216.28 g/mol

-

CAS Number: 475469-15-9

The structure consists of a five-membered pyrrolidine ring N-protected with a tert-butoxycarbonyl (Boc) group. The C3 carbon is a quaternary center, bonded to the ring nitrogen, the C2 and C4 carbons, a primary amine (protected as a carbamate), and a hydroxymethyl group.

Spectroscopic Data for Structure Confirmation

The following tables summarize the predicted spectroscopic data crucial for the confirmation of the molecular structure. These predictions are based on established chemical shift ranges and fragmentation patterns observed in structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment | Rationale |

| ~ 4.8 - 5.2 | Broad Singlet | 1H | -NH- (Boc) | Carbamate protons are often broad and can exchange. |

| ~ 3.6 - 3.8 | Singlet | 2H | -CH₂OH | Protons on the hydroxymethyl group, adjacent to a quaternary carbon. May appear as two doublets if rotation is hindered. |

| ~ 3.2 - 3.6 | Multiplet | 4H | H-2, H-5 (-NCH₂) | Protons adjacent to the Boc-protected nitrogen atom on the pyrrolidine ring. |

| ~ 3.0 - 3.3 | Broad Singlet | 1H | -OH | Hydroxyl proton signal is typically broad and its position is concentration and solvent dependent. |

| ~ 1.8 - 2.2 | Multiplet | 2H | H-4 (-CH₂) | Methylene protons on the C4 position of the pyrrolidine ring. |

| 1.45 | Singlet | 9H | -C(CH₃)₃ (Boc) | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Provisional Assignment | Rationale |

| ~ 155.5 | C | C=O (Boc) | Typical chemical shift for a carbamate carbonyl carbon. |

| ~ 79.5 | C | -C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |

| ~ 65.0 | CH₂ | -C H₂OH | Carbon of the hydroxymethyl group, shifted downfield by the oxygen atom. |

| ~ 58.0 | C | C-3 (Quaternary) | The quaternary carbon of the pyrrolidine ring. |

| ~ 46.0 | CH₂ | C-2 / C-5 (-NCH₂) | Pyrrolidine carbons adjacent to the nitrogen. May be two distinct signals. |

| ~ 44.0 | CH₂ | C-2 / C-5 (-NCH₂) | Pyrrolidine carbons adjacent to the nitrogen. May be two distinct signals. |

| ~ 35.0 | CH₂ | C-4 (-CH₂) | Methylene carbon at the C4 position of the pyrrolidine ring. |

| 28.7 | CH₃ | -C(C H₃)₃ (Boc) | Characteristic signal for the three equivalent methyl carbons of the Boc group. |

Table 3: Predicted Mass Spectrometry (ESI-MS) Data

| m/z Value | Ion Species | Interpretation |

| 217.15 | [M+H]⁺ | Protonated molecular ion. Confirms the molecular weight of the compound (216.28 Da). |

| 239.13 | [M+Na]⁺ | Sodium adduct of the molecular ion. |

| 161.12 | [M - C₄H₈ + H]⁺ | Loss of isobutylene (56 Da) from the Boc group via McLafferty rearrangement, a characteristic fragmentation. |

| 117.09 | [M - Boc + H]⁺ | Loss of the entire Boc group (100 Da). |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3450 - 3300 | Broad | O-H Stretch | Hydroxyl (-OH) |

| ~ 3350 | Medium | N-H Stretch | Carbamate (-NH-Boc) |

| 2975, 2870 | Strong | C-H Stretch (sp³) | Alkyl groups |

| ~ 1690 - 1670 | Strong | C=O Stretch (Amide I) | Carbamate (-COO-) |

| ~ 1520 | Medium | N-H Bend (Amide II) | Carbamate (-NH-Boc) |

| ~ 1165 | Strong | C-O Stretch | Carbamate / Alcohol |

Experimental Workflow and Protocols

The following section details the standardized procedures for acquiring the spectroscopic data necessary for the structure elucidation of this compound.

Structure Elucidation Workflow

The logical flow for confirming the structure of a synthesized compound involves a series of orthogonal analytical techniques. Each method provides unique information that, when combined, offers unambiguous proof of the chemical structure.

Caption: Workflow for the structure elucidation of a target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Chloroform-d (CDCl₃) is often a suitable starting point for this type of molecule.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition by comparing the measured exact mass with the calculated mass.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for oils): Place a small drop of the sample between two KBr or NaCl plates.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Accumulate a sufficient number of scans (e.g., 16) for a high-quality spectrum.

-

Identify and label the characteristic peaks corresponding to the functional groups present in the molecule.

-

Conclusion

The comprehensive analysis using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a complete and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and elemental formula, while its fragmentation patterns reveal key structural motifs like the Boc group. Finally, IR spectroscopy provides definitive evidence for the presence of the key functional groups. Together, these techniques form a robust analytical package for the verification of this important synthetic building block.

3-Boc-Amino-3-(hydroxymethyl)pyrrolidine molecular weight and formula

An In-depth Technical Guide on 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide provides core technical data and a structural representation of this compound, a key building block in synthetic chemistry.

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and molecular modeling.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1][2] |

| Molecular Weight | 216.277 g/mol | [1][2] |

| CAS Number | 475469-15-9 | [2] |

| Synonyms | tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate | [2] |

Experimental Protocols

Detailed experimental protocols involving this compound are typically found in synthetic methodology literature. A general experimental workflow for a reaction utilizing this reagent would involve the following conceptual stages.

Caption: A generalized experimental workflow for a chemical synthesis.

Molecular Structure and Connectivity

The molecular formula C₁₀H₂₀N₂O₃ represents the constituent atoms of this compound. The logical relationship and connectivity of its primary functional groups are illustrated in the diagram below. This visualization aids in understanding the molecule's steric and electronic properties, which are critical for predicting its reactivity.

Caption: Key functional groups of the target molecule.

References

A Technical Guide to Pyrrolidinyl Carbamates in Medicinal Chemistry: Focus on tert-butyl 3-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Introduction

In the landscape of modern drug discovery, the pyrrolidine scaffold stands out as a privileged structure, forming the core of numerous approved therapeutics and clinical candidates. Its conformational rigidity and amenability to functionalization make it an ideal building block for creating molecules with precise three-dimensional orientations that can effectively interact with biological targets. Within this class of compounds, tert-butyl 3-(hydroxymethyl)pyrrolidin-3-ylcarbamate and its related isomers are of particular interest. The presence of a protected amine and a primary alcohol on the same carbon atom offers synthetic chemists a versatile handle for constructing complex molecular architectures. This guide provides an in-depth technical overview of this compound, its key synonyms and identifiers, physicochemical properties, a representative synthetic protocol, and its applications in drug development, aimed at researchers, scientists, and professionals in the field.

Chemical Identity and Nomenclature

Precise identification of chemical entities is paramount in research and development to ensure reproducibility and accurate communication. tert-butyl 3-(hydroxymethyl)pyrrolidin-3-ylcarbamate is the systematic name for a molecule that can exist as a racemate or as individual enantiomers. The nomenclature can vary depending on the position of the protective group and the stereochemistry, leading to potential ambiguity. The core structure features a pyrrolidine ring substituted at the 3-position with both a hydroxymethyl group and a tert-butoxycarbonyl (Boc)-protected amine.

It is crucial to distinguish this compound from its isomers where the Boc group is attached to the pyrrolidine ring nitrogen (position 1). For clarity, this guide will focus on the title compound and provide information on its closely related isomers, which are also common building blocks in medicinal chemistry.

Key Synonyms and Identifiers

The following table summarizes the common names, CAS numbers, and other identifiers for tert-butyl 3-(hydroxymethyl)pyrrolidin-3-ylcarbamate and its closely related isomers.

| Systematic Name | Common Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| tert-butyl 3-(hydroxymethyl)pyrrolidin-3-ylcarbamate | 3-(Boc-amino)-3-(hydroxymethyl)pyrrolidine | N/A (for racemate) | C10H20N2O3 | 216.28 |

| tert-butyl (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate | [(3S,5S)-5-(Hydroxymethyl)-3-pyrrolidinyl]carbamic acid tert-butyl ester | 663948-85-4[1] | C10H20N2O3 | 216.28 |

| tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate | 1217975-63-7[2] | C10H20N2O3 | 216.28 | |

| tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | (S)-1-Boc-3-(hydroxymethyl)pyrrolidine | 199174-24-8[3] | C10H19NO3 | 215.26 |

| tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | (R)-1-Boc-3-pyrrolidinemethanol | 138108-72-2[4] | C10H19NO3 | 215.26 |

| (S)-tert-butyl pyrrolidin-3-ylcarbamate | (S)-3-(Boc-Amino)pyrrolidine | 122536-76-9[5][6][7] | C9H18N2O2 | 186.25 |

| (R)-tert-butyl pyrrolidin-3-ylcarbamate | (R)-3-(Boc-amino)pyrrolidine | 122536-77-0[8] | C9H18N2O2 | 186.25 |

Physicochemical Properties

The physicochemical properties of these building blocks are critical for designing synthetic routes and for understanding their behavior in biological systems. The Boc group significantly influences solubility, generally rendering the compounds soluble in a wide range of organic solvents. The presence of the hydroxyl and amine functionalities also allows for hydrogen bonding, which can affect crystallinity and melting point.

| Property | (S)-tert-butyl pyrrolidin-3-ylcarbamate | (R)-(+)-1-Boc-3-aminopyrrolidine |

| Appearance | White to off-white solid | Colorless to light yellow liquid |

| Melting Point | 63-68 °C[9] | N/A |

| Boiling Point | N/A | 243-244 °C |

| Density | N/A | 1.098 g/mL at 25 °C |

| Refractive Index | N/A | n20/D 1.472 |

| Storage | 2-8°C[9] | Room Temperature |

Synthesis and Methodologies

The synthesis of tert-butyl 3-(hydroxymethyl)pyrrolidin-3-ylcarbamate typically involves the construction of the pyrrolidine ring followed by the introduction of the functional groups at the 3-position. A common strategy involves the use of a protected pyrrolidinone precursor.

Representative Synthetic Protocol

A plausible synthetic route starting from a protected 3-pyrrolidinone is outlined below. This protocol is a conceptual representation and may require optimization based on laboratory conditions.

Step 1: Strecker Reaction for Aminonitrile Formation

-

To a solution of 1-Boc-3-pyrrolidinone in methanol, add sodium cyanide and ammonium chloride.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the aminonitrile intermediate.

Step 2: Reduction of the Nitrile to the Amine

-

Dissolve the aminonitrile intermediate in a suitable solvent such as tetrahydrofuran (THF).

-

Add a reducing agent, for example, Lithium Aluminum Hydride (LAH), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction with water and sodium hydroxide solution.

-

Filter the resulting suspension and concentrate the filtrate to obtain the diamine.

Step 3: Selective Boc Protection of the Primary Amine

-

Dissolve the diamine in a mixture of THF and water.

-

Add di-tert-butyl dicarbonate (Boc)2O and a base such as sodium bicarbonate.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Extract the product with an organic solvent and purify by column chromatography to yield the Boc-protected aminomethylpyrrolidine.

Step 4: Conversion to the Hydroxymethyl Analog This step would require a more complex multi-step sequence, for instance, via a protected hydroxymethyl precursor prior to the introduction of the amine, or through functional group interconversion. The direct synthesis of the target compound is not trivial and often involves proprietary methods.

Synthetic Workflow Diagram

Caption: Conceptual workflow for the synthesis of a Boc-protected diamino-pyrrolidine derivative.

Applications in Drug Development

The true value of tert-butyl 3-(hydroxymethyl)pyrrolidin-3-ylcarbamate and its analogs lies in their application as versatile building blocks for the synthesis of complex drug molecules. The Boc-protected amine allows for selective deprotection and subsequent elaboration, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or used as a nucleophile in coupling reactions.

These compounds are particularly useful in the development of:

-

Kinase Inhibitors: The pyrrolidine scaffold can be used to orient functional groups in the ATP-binding pocket of kinases.

-

GPCR Modulators: The conformational constraint of the pyrrolidine ring is ideal for mimicking the binding motifs of endogenous ligands for G-protein coupled receptors.

-

Antiviral and Antibacterial Agents: The introduction of the pyrrolidine core can enhance the pharmacokinetic properties of antimicrobial compounds.

Role in Medicinal Chemistry

The diagram below illustrates the logical flow of how this class of building blocks is utilized in a typical drug discovery program.

Caption: The role of functionalized pyrrolidine building blocks in a drug discovery pipeline.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling tert-butyl 3-(hydroxymethyl)pyrrolidin-3-ylcarbamate and its derivatives. These compounds may cause skin and serious eye irritation, as well as respiratory irritation.[3] It is recommended to handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-butyl 3-(hydroxymethyl)pyrrolidin-3-ylcarbamate and its related isomers are highly valuable and versatile building blocks in the field of medicinal chemistry. Their unique combination of a protected amine and a primary alcohol on a conformationally restricted pyrrolidine scaffold provides a powerful platform for the synthesis of novel therapeutics. A thorough understanding of their nomenclature, properties, and synthetic utility is essential for any researcher working at the forefront of drug discovery. As the demand for more complex and specific small molecule drugs continues to grow, the importance of such well-defined and functionalized building blocks will undoubtedly increase.

References

- 1. tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate - CAS:663948-85-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 138108-72-2|(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. 122536-76-9|(S)-tert-Butyl pyrrolidin-3-ylcarbamate|BLD Pharm [bldpharm.com]

- 6. CAS RN 122536-76-9 | Fisher Scientific [fishersci.com]

- 7. (S)-tert-butyl pyrrolidin-3-ylcarbamate - CAS:122536-76-9 - Sunway Pharm Ltd [3wpharm.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 3-(Boc-amino)pyrrolidine 95 99724-19-3 [sigmaaldrich.com]

A Technical Guide to 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine for Researchers and Drug Development Professionals

Introduction: 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with a protected amine and a primary alcohol, offers a versatile platform for the synthesis of complex molecules with tailored biological activities. This technical guide provides an in-depth overview of its commercial availability, key applications, and relevant experimental workflows.

Commercial Availability

This compound and its various isomers are available from a range of chemical suppliers. The following tables summarize the key commercial information for different forms of this compound, facilitating procurement for research and development purposes.

Table 1: Commercial Availability of 3-(Boc-Amino)-3-(hydroxymethyl)pyrrolidine and its Hydrochloride Salt

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notable Suppliers |

| 3-(Hydroxymethyl)-3-Boc-amino-pyrrolidine | 475469-15-9 | C₁₀H₂₀N₂O₃ | 216.28 | - | Xiamen Equation Chemical Co., Ltd[1] |

| tert-Butyl (3-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride | 2173991-66-5 | C₁₀H₂₁ClN₂O₃ | 252.74 | - | BLDpharm |

Table 2: Commercial Availability of Related Chiral Isomers and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notable Suppliers |

| (S)-tert-butyl (3-(hydroxymethyl)pyrrolidin-3-yl)carbamate | Not specified | - | - | - | - |

| (R)-3-(Boc-amino)pyrrolidine | 122536-77-0 | C₉H₁₈N₂O₂ | 186.25 | ≥ 99% | Chem-Impex[2] |

| (S)-3-(Boc-amino)pyrrolidine | 122536-76-9 | C₉H₁₈N₂O₂ | 186.25 | - | BLDpharm[3], MedChemExpress |

| tert-Butyl N-[(3S, 5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate | 663948-85-4 | C₁₀H₂₀N₂O₃ | 216.28 | ≥ 97% | Fisher Scientific[4], Sunway Pharm Ltd[5] |

| (+/-)-3-(Boc-amino)pyrrolidine | 99724-19-3 | C₉H₁₈N₂O₂ | 186.25 | 97% | Thermo Scientific Chemicals[6] |

Key Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in several areas of drug discovery.

Peptide Synthesis and Peptidomimetics

The pyrrolidine ring introduces a conformational constraint into peptide backbones. This rigidity can lock a peptide into a specific bioactive conformation, potentially leading to higher receptor affinity and selectivity. Furthermore, the non-natural amino acid structure can enhance metabolic stability by providing resistance to enzymatic degradation. The Boc-protected amine allows for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.

PROTACs and Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The pyrrolidine scaffold can be utilized as a linker component in PROTAC design, providing a rigid and defined spatial orientation between the target-binding ligand and the E3 ligase-binding ligand.

Experimental Protocols and Workflows

A key application of pyrrolidine derivatives is in the synthesis of PROTACs. The following diagram illustrates the general logical relationship in the design and mechanism of action of a PROTAC.

Conclusion

This compound and its derivatives are valuable and commercially accessible building blocks for drug discovery and development. Their utility in introducing conformational constraints in peptides and their potential as scaffolds in PROTAC design make them important tools for medicinal chemists. The provided information on commercial availability and general experimental workflows serves as a starting point for researchers interested in utilizing these compounds in their synthetic endeavors. Further investigation into specific synthetic protocols from chemical literature and patents is recommended for researchers planning to synthesize these molecules in-house.

References

- 1. Buy tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate [smolecule.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Tert-Butyl pyrrolidin-3-ylcarbamate | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate - CAS:663948-85-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine (CAS No. 475469-15-9) was found during the literature search. The information presented in this guide is compiled from SDSs of structurally similar compounds, namely (S)-3-(Boc-amino)pyrrolidine and other Boc-protected aminopyrrolidines. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use. All safety protocols should be implemented under the supervision of a qualified individual.

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry and drug discovery. The presence of a Boc-protected amine, a hydroxyl group, and a pyrrolidine scaffold makes it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the available safety and handling information, experimental considerations, and disposal procedures to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to possess the following hazards:

-

Skin Irritation: May cause skin irritation upon contact.[1][2]

-

Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2]

GHS Hazard Pictogram (Anticipated):

Signal Word (Anticipated): WARNING

Hazard Statements (Anticipated):

Physical and Chemical Properties

Quantitative data for the target compound is limited. The following table summarizes available information for this compound and a closely related analog.

| Property | Value for this compound | Value for (S)-3-(Boc-amino)pyrrolidine |

| CAS Number | 475469-15-9 | 122536-76-9[1] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | C₉H₁₈N₂O₂ |

| Molecular Weight | 216.28 g/mol | 186.25 g/mol |

| Appearance | Not specified | Solid[1] |

| Boiling Point | Not specified | 286.4 °C (Predicted)[3] |

| Melting Point | Not specified | 50-54 °C[3] |

| Solubility | Not specified | Soluble in water, DMSO, and DMF[3] |

Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this chemical. The following PPE is recommended:

| PPE | Specification |

| Eye/Face Protection | Safety glasses with side shields or chemical goggles.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Lab coat.[1] |

| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. |

Engineering Controls

-

Work in a well-ventilated chemical fume hood.[1]

-

Provide eyewash stations and safety showers in the immediate work area.[1]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid inhalation of dust or fumes.[1]

-

Wash hands thoroughly after handling.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage

-

Store in a tightly closed container.[1]

-

Store in a cool, dry, and well-ventilated area.[1]

-

Recommended storage temperature is 2-8°C.[1]

Experimental Protocols

Plausible Synthesis of this compound

A potential synthetic route could involve the protection of a suitable aminopyrrolidine precursor followed by functional group manipulation. A generalized two-step process is described below, adapted from the synthesis of related compounds.

Step 1: Boc Protection of a 3-Amino-3-(hydroxymethyl)pyrrolidine Precursor

-

Dissolve the 3-amino-3-(hydroxymethyl)pyrrolidine precursor in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base (e.g., triethylamine or diisopropylethylamine) to the solution.

-

Slowly add di-tert-butyl dicarbonate (Boc)₂O to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography if necessary.

Step 2: Further Synthetic Modifications (if necessary)

This step would be highly dependent on the starting precursor and the desired final product.

Application in Peptide Synthesis

Given its structure, this compound can be envisioned as a valuable building block in solid-phase peptide synthesis (SPPS) to introduce conformational constraints or specific functionalities into peptides. A general workflow for incorporating such a building block is outlined below.

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield or Wang resin) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Deprotection: Remove the protecting group from the resin-bound amino acid by treating it with a deprotection agent (e.g., trifluoroacetic acid in DCM for Boc-SPPS).

-

Neutralization: Neutralize the resin with a base solution (e.g., diisopropylethylamine in DCM).

-

Coupling: Activate the carboxylic acid of this compound using a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and couple it to the deprotected amine on the resin.

-

Washing: Thoroughly wash the resin with the appropriate solvents to remove excess reagents and byproducts.

-

Repeat the deprotection, neutralization, and coupling steps for subsequent amino acid additions.

-

Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin using a strong acid cocktail (e.g., HF or a TFA-based cocktail).

-

Purification: Purify the crude peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] |

| Skin Contact | Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] |

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.[1] Waste should be handled as hazardous material and disposed of by a licensed professional waste disposal service.

Visualizations

The following diagrams illustrate key workflows and relationships for the safe handling of chemical reagents like this compound.

References

An In-depth Technical Guide to the Solubility of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine. Due to the limited availability of precise quantitative solubility data in public literature for this specific compound, this document focuses on the theoretical solubility profile based on its structural attributes, qualitative data for analogous compounds, and detailed experimental protocols to enable researchers to determine precise solubility values.

Introduction

This compound, also known as tert-butyl (3-(hydroxymethyl)pyrrolidin-3-yl)carbamate, is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a pyrrolidine ring, a bulky tert-butyloxycarbonyl (Boc) protecting group, a primary amine, and a hydroxymethyl group, imparts a unique combination of polarity and lipophilicity. A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, formulation, and various screening assays.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound contains both polar and non-polar moieties, which dictates its solubility in different types of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The presence of the amine (-NH) and hydroxyl (-OH) groups allows for hydrogen bonding with protic solvents. Therefore, moderate to good solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The overall polarity of the molecule suggests it should be soluble in polar aprotic solvents which can engage in dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The lipophilic Boc group and the hydrocarbon backbone of the pyrrolidine ring may allow for some solubility in non-polar solvents, though it is likely to be limited due to the highly polar amine and hydroxyl groups.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and are often good at dissolving compounds with a mix of polar and non-polar features. Moderate solubility is anticipated.

A structurally related compound, (S)-3-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, is reported to be slightly soluble in water. This suggests that the polarity imparted by the hydroxymethyl group does contribute to solubility in polar environments.

Quantitative Solubility Data

| Solvent Class | Solvent | Predicted Solubility | Notes |

| Polar Protic | Methanol | Soluble | The hydroxyl and amino groups can form hydrogen bonds with methanol. |

| Ethanol | Soluble | Similar to methanol, ethanol is expected to be a good solvent. | |

| Isopropanol | Moderately Soluble | The larger alkyl chain of isopropanol may slightly reduce solubility compared to methanol and ethanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is expected to be an excellent solvent for this compound. | |

| Acetonitrile | Moderately Soluble | Acetonitrile is less polar than DMSO and DMF, which may result in lower solubility. | |

| Acetone | Moderately Soluble | The polarity of acetone should allow for reasonable dissolution of the compound. | |

| Non-Polar | Hexane | Sparingly Soluble / Insoluble | The highly polar functional groups are likely to make the compound poorly soluble in non-polar aliphatic hydrocarbons. |

| Toluene | Sparingly Soluble | The aromatic nature of toluene may provide slightly better solvation than hexane, but solubility is still expected to be low. | |

| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | DCM is a versatile solvent that can often dissolve compounds with mixed polarity. |

| Chloroform | Moderately Soluble | Similar to DCM, chloroform is expected to be a reasonably good solvent. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, it is essential to perform experimental measurements. The following are detailed methodologies for determining both thermodynamic and kinetic solubility.

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with the solid compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Standard Solutions: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1-2 mL) of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted filtrate using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution upon dilution into an aqueous or organic medium. This can be a high-throughput method.

Materials:

-

A stock solution of this compound in DMSO (e.g., 10-20 mM)

-

Selected organic solvents

-

96-well microplates

-

Plate shaker

-

Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements

Procedure:

-

Plate Preparation: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution of the compound to the wells of a 96-well plate.

-

Solvent Addition: Add the test organic solvent to each well to achieve the desired final compound concentration.

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Detection:

-

Nephelometry: Measure the light scattering of the solution. An increase in light scattering indicates the formation of a precipitate, and the concentration at which this occurs is the kinetic solubility.

-

UV-Vis Absorbance: After incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate in a new plate. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.

-

Visualizations

Caption: Factors influencing the solubility of the target compound.

Caption: Workflow for the shake-flask solubility method.

chirality and stereochemistry of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

An In-depth Technical Guide to the Chirality and Stereochemistry of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidine scaffolds are privileged structures in medicinal chemistry, frequently incorporated into bioactive compounds to modulate their pharmacological properties. The introduction of stereocenters, particularly quaternary ones, offers a sophisticated means to explore chemical space and optimize drug-receptor interactions. This technical guide focuses on the stereochemistry of this compound, a chiral building block featuring a quaternary stereocenter at the C-3 position. While specific literature on this exact molecule is sparse, this document outlines the fundamental principles of its stereochemistry, proposes plausible stereoselective synthetic strategies, and details the analytical methodologies required for the separation and characterization of its enantiomers, based on established protocols for structurally related compounds.

Introduction: The Significance of Chiral Pyrrolidines

Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmaceuticals. The pyrrolidine ring, in particular, is a key structural motif found in numerous natural products and synthetic drugs, valued for its conformational rigidity and its ability to present substituents in well-defined spatial orientations.[1] The stereochemistry of these substituents profoundly impacts biological activity, as enantiomers of a chiral drug can exhibit different efficacy, pharmacology, and toxicity.

This compound presents a unique structural challenge and opportunity. Its C-3 carbon is a quaternary stereocenter, meaning it is bonded to four different non-hydrogen substituents. The synthesis of such centers in an enantiomerically pure form is a significant challenge in organic chemistry.[2] This molecule combines the features of a protected amino acid and an amino alcohol within a cyclic framework, making it a versatile synthon for creating complex molecular architectures.

Structure and Stereoisomers

The core of the molecule is a pyrrolidine ring. The C-3 position is substituted with a tert-butoxycarbonyl (Boc) protected amine group and a hydroxymethyl group. This substitution pattern makes the C-3 carbon a chiral center. Consequently, this compound exists as a pair of enantiomers: (R)-3-Boc-Amino-3-(hydroxymethyl)pyrrolidine and (S)-3-Boc-Amino-3-(hydroxymethyl)pyrrolidine.

The absolute configuration ((R) or (S)) is determined by the Cahn-Ingold-Prelog priority rules. The precise spatial arrangement of the amino and hydroxymethyl groups is critical for molecular recognition by chiral entities such as enzymes or receptors.

Synthetic Strategies and Stereochemical Control

The construction of the C-3 quaternary stereocenter is the key challenge. A plausible and efficient approach would start from a prochiral precursor, such as N-protected-3-pyrrolidinone. Stereochemistry can be introduced via an asymmetric reaction or by resolving a racemic mixture.

A proposed synthetic workflow is outlined below. This pathway involves the formation of a racemic amino alcohol followed by chiral resolution, or a direct asymmetric synthesis from the ketone precursor.

Boc Protection Protocol (General Example)

The introduction of the Boc protecting group is a standard procedure to prevent side reactions at the nitrogen atom. A typical protocol for a related substrate is as follows.

Protocol:

-

Dissolve the amino-pyrrolidine precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the solution.

-

If the starting material is a salt, add a base such as triethylamine (TEA) or sodium bicarbonate (2.5 eq) to neutralize the acid.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be purified by column chromatography.

Carboxylic Acid Reduction Protocol (General Example)

The reduction of the carboxylic acid moiety to a primary alcohol is a key step. Borane reagents are commonly used for this transformation in the presence of a Boc group.

Protocol:

-

Dissolve the N-Boc-amino acid precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add a solution of borane-THF complex (BH₃·THF, ~2.0-3.0 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the desired amino alcohol.[3]

Stereochemical Analysis and Data

Determining the enantiomeric purity and absolute configuration of the final product is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for quantifying the enantiomeric excess (e.e.).

Chiral HPLC Analysis

The separation of enantiomers requires a chiral stationary phase (CSP). For polar molecules like amino alcohols, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective.[4][5]

General Protocol for Chiral HPLC Method Development:

-

Column Selection: Screen several chiral columns. Columns like Daicel Chiralpak® series (e.g., IA, IC) or Astec CHIROBIOTIC® T are suitable starting points for polar analytes.[4]

-

Mobile Phase: Start with a normal-phase eluent system, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol. For polar compounds, a polar organic mode (e.g., acetonitrile or methanol with additives) or reversed-phase mode may also be effective.

-

Additives: Small amounts of acidic (e.g., trifluoroacetic acid, TFA) or basic (e.g., diethylamine, DEA) additives can significantly improve peak shape and resolution.

-

Detection: Use a UV detector at a suitable wavelength (e.g., ~210 nm, where the carbamate absorbs).

-

Optimization: Adjust the ratio of the mobile phase components, flow rate, and column temperature to achieve baseline separation of the two enantiomer peaks.

The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100

| Parameter | Typical Conditions for Chiral Amine/Alcohol Separation |

| Chiral Column | Daicel Chiralpak IA, IB, or IC; Astec CHIROBIOTIC T |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) + 0.1% DEA |

| or Methanol/Acetonitrile (e.g., 50:50 v/v) + 0.1% TFA | |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 25 - 40 °C |

| Detection | UV at 210 nm |

Table 1: Representative starting conditions for chiral HPLC method development.

Spectroscopic and Physical Data

| Property | Expected Value / Characterization |

| Molecular Formula | C₁₀H₂₀N₂O₃ |

| Molecular Weight | 216.28 g/mol |

| Appearance | White to off-white solid or viscous oil |

| ¹H NMR | Expected signals for Boc group (~1.4 ppm, 9H), pyrrolidine ring protons (multiplets, ~1.8-3.6 ppm), and hydroxymethyl protons (~3.7-3.9 ppm). |

| ¹³C NMR | Expected signals for Boc carbonyl (~155 ppm), Boc quaternary carbon (~80 ppm), C-3 quaternary carbon, and other aliphatic carbons. |

| Specific Rotation [α]D | A non-zero value for each pure enantiomer, with equal magnitude and opposite signs (e.g., +X° for (R) and -X° for (S)). |

| Enantiomeric Excess | >99% e.e. for enantiopure samples as determined by chiral HPLC. |

Table 2: Expected physicochemical and spectroscopic properties.

Conclusion

This compound is a valuable chiral building block whose utility in drug discovery is predicated on the effective control of its stereochemistry. While its synthesis and characterization are not widely reported, established methodologies for the asymmetric synthesis of quaternary amino alcohols and the analysis of chiral amines provide a clear roadmap for its preparation and stereochemical validation. The proposed synthetic strategies, beginning from a prochiral ketone, and the analytical protocols, particularly chiral HPLC, are robust starting points for researchers aiming to incorporate this unique scaffold into their drug development programs. Further research into the stereoselective synthesis of this compound would be a valuable contribution to the field of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

The Lynchpin of Bioactivity: A Technical Guide to the Fundamental Reactivity of the Hydroxymethyl Group on the Pyrrolidine Ring

For Immediate Release

This technical guide provides an in-depth exploration of the fundamental reactivity of the hydroxymethyl group attached to the pyrrolidine ring, a scaffold of paramount importance in medicinal chemistry and drug discovery. The pyrrolidine moiety is a recurring motif in numerous FDA-approved drugs, and the hydroxymethyl substituent offers a critical anchor point for molecular interactions and a versatile handle for synthetic modification.[1][2] This document, intended for researchers, scientists, and drug development professionals, will dissect the key reactions, provide detailed experimental protocols, present quantitative data for comparative analysis, and visualize the underlying chemical transformations and biological pathways.

Core Reactivity Profile

The hydroxymethyl group, a primary alcohol, appended to the pyrrolidine ring, most commonly at the 2-position as in (S)-pyrrolidin-2-ylmethanol (L-prolinol), exhibits a rich and varied reactivity profile.[3][4][5][6] This reactivity is central to its role as a versatile building block in the synthesis of complex molecular architectures. The principal transformations revolve around the oxygen and carbon atoms of the hydroxymethyl group and the nitrogen atom of the pyrrolidine ring.

Table 1: Summary of Key Reactions and Quantitative Data

| Reaction Type | Reagents and Conditions | Product Type | Yield (%) | Reference |

| Oxidation | Dess–Martin periodinane, CH₂Cl₂ | Aldehyde | High | [7] |

| 2-Iodobenzamide (cat.), Oxone, DMC/DMF, 50 °C | γ-Lactam | High | [8] | |

| SO₃·pyridine, DMSO | Aldehyde | - | [7] | |

| Esterification | Methanesulfonyl chloride, Et₃N, CH₂Cl₂, 0 °C to rt | Mesylate | - | [9] |

| Thionyl chloride, Methanol | Methyl Ester | - | [10] | |

| Ether Synthesis | Williamson Ether Synthesis (e.g., Alkyl halide, Base) | Ether | - | [2] |

| Nucleophilic Substitution | 1. Activation (e.g., MsCl, TsCl) 2. Nucleophile (e.g., NaN₃) | Substituted Product (e.g., Azide) | High | [11] |

| Carbon-Carbon Bond Formation | 1. Oxidation to aldehyde 2. Grignard reagent (e.g., PhMgBr), THF | Secondary or Tertiary Alcohol | - | [1] |

| Ring Expansion | Bromination followed by amination | Piperidine derivative | - | [3][4] |

| N-Alkylation | Alkyl halide (e.g., Benzyl bromide), Base (e.g., K₂CO₃) | N-Alkyl prolinol | - | [12] |

Key Reaction Pathways and Mechanisms

The versatility of the hydroxymethyl-pyrrolidine scaffold stems from several key reaction pathways that allow for its elaboration into a diverse array of functionalized molecules.

Oxidation to Aldehydes and Lactams

The primary alcohol of the hydroxymethyl group can be readily oxidized to the corresponding aldehyde using mild reagents like Dess-Martin periodinane or through a Swern oxidation.[7] This aldehyde is a crucial intermediate for further carbon-carbon bond formation. More vigorous oxidation, or a tandem oxidation-cleavage, can lead to the formation of a γ-lactam, a common structural motif in pharmaceuticals.[8] A notable method involves the use of a catalytic amount of 2-iodobenzamide with Oxone as the co-oxidant.[8]

Caption: Oxidation pathways of the hydroxymethyl group.

Activation and Nucleophilic Substitution

The hydroxyl group is a poor leaving group and must be activated to participate in nucleophilic substitution reactions. This is typically achieved by converting it into a mesylate or tosylate ester. These activated intermediates are then susceptible to displacement by a wide range of nucleophiles, allowing for the introduction of various functional groups such as azides, halides, and thiols.[11]

Caption: Workflow for nucleophilic substitution.

Ring Expansion via Aziridinium Intermediate

Under certain conditions, particularly with reagents that can induce intramolecular cyclization, N-aryl prolinol derivatives can undergo a ring expansion to form piperidine structures. This transformation is believed to proceed through a transient aziridinium intermediate, which is then opened by a nucleophile attacking the less hindered carbon, leading to the larger ring system.[3][4]

Caption: Conceptual pathway for ring expansion.

Experimental Protocols

Protocol 1: Oxidation to Pyrrolidine-2-carbaldehyde using Dess-Martin Periodinane[7]

-

Setup: To a solution of N-protected (pyrrolidin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add Dess-Martin periodinane (1.1 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

-

Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Mesylation of the Hydroxymethyl Group[9]

-

Setup: Dissolve N-Boc-(S)-pyrrolidin-2-ylmethanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0 °C.

-

Addition: Add triethylamine (Et₃N) (2.0 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.5 eq), maintaining the temperature below 0 °C.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude mesylate, which can often be used in the next step without further purification.

Protocol 3: Grignard Addition for C-C Bond Formation[1]

Note: This protocol assumes prior oxidation of the hydroxymethyl group to the corresponding aldehyde.

-

Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, place a solution of the N-protected pyrrolidine-2-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

-

Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 eq, 1 M in THF) dropwise via an addition funnel over 45 minutes.

-

Reaction: Stir the resulting mixture for 1.5 hours at 0 °C, then allow it to warm to room temperature and reflux overnight.

-

Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting alcohol by column chromatography or recrystallization.

Role in Biological Systems and Drug Design

The hydroxymethyl-pyrrolidine scaffold is a privileged structure in drug design, frequently interacting with biological targets through hydrogen bonding.

Enzyme Inhibition